molecular formula C28H44O3 B1263665 Carcinomedin

Carcinomedin

Cat. No. B1263665
M. Wt: 428.6 g/mol
InChI Key: VJDIEVNLNBFADS-RMGPMDOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carcinomedin is a vitamin D.

Scientific Research Applications

  • Increased Cell Division and Cancer : Research indicates that increased cell division, stimulated by external or internal factors, is associated with the development of many human cancers. This includes the role of hormones, drugs, infectious agents, chemicals, and other chronic irritants. These factors can drive the accumulation of genetic errors leading to neoplastic transformation (Preston‐Martin, Pike, Ross, Jones, & Henderson, 1990).

  • Carcinogenicity of Substances : Certain substances like alcoholic beverages and red and processed meat have been reassessed for their carcinogenicity. These studies explore how such substances can contribute to the development of cancer (Baan et al., 2007); (Bouvard et al., 2015).

  • Serum Levels of Carcinomedin in Cancer Progression : The serum levels of Carcinomedin in cancer patients can vary after surgical, chemical, or radiotherapy treatments. These levels have a predictive value for evaluating the progress of the disease and therapeutic efficacy. This suggests a potential role for Carcinomedin in monitoring cancer progression (Rougereau, Person, Rougereau, Sallerin, & Hellegouarch, 1988).

  • Chemopreventive Agents in Cancer Therapy : Studies have shown that certain phytochemicals and dietary components can reduce the risk of specific cancers. These chemopreventive agents can also reverse chemoresistance and radioresistance in patients undergoing cancer treatment, suggesting a therapeutic potential (Dorai & Aggarwal, 2004).

  • Darwinian Models in Cancer Medicine : The evolutionary adaptation of cancer cells, including the development of drug resistance during systemic cancer therapy, is explored. This research highlights the importance of understanding the evolution of resistance and targeting genetic heterogeneity in cancer treatment (Gerlinger & Swanton, 2010).

properties

Product Name

Carcinomedin

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19-,23-,24-,25+,28-/m1/s1

InChI Key

VJDIEVNLNBFADS-RMGPMDOMSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C

Canonical SMILES

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C

synonyms

1-ceto-24-methyl-calcifediol
1-keto-24-methyl-25-hydroxycholecalciferol
1-keto-24-methylcalcifediol
carcinomedin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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